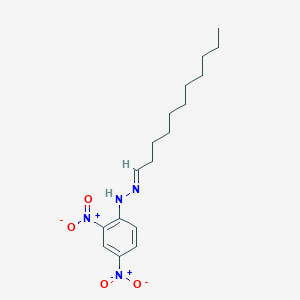

2,4-Dinitrophenylhydrazone undecanal

Descripción

2,4-Dinitrophenylhydrazone undecanal (CAS: 2121-91-7) is a derivative formed by the reaction of undecanal (C₁₁H₂₂O) with 2,4-dinitrophenylhydrazine (DNPH). This compound belongs to a class of hydrazones widely used in analytical chemistry for the identification and quantification of aldehydes and ketones via their characteristic crystalline derivatives . The reaction mechanism involves the condensation of the carbonyl group of undecanal with DNPH under acidic conditions, yielding a stable hydrazone product .

Propiedades

IUPAC Name |

2,4-dinitro-N-[(E)-undecylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSOMNORQSMOE-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429633 | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-91-7 | |

| Record name | NSC230276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2,4-Dinitrophenylhydrazine (Brady’s Reagent)

High-purity 2,4-DNP is critical for efficient hydrazone formation. A patented method optimizes its synthesis:

-

Reagent Preparation :

-

Dissolve 2,4-dinitrochlorobenzene in 95% ethanol, add activated charcoal, and heat to boiling.

-

Filter the hot solution to remove particulates.

-

Add hydrazine hydrate (20–50% by weight of 2,4-dinitrochlorobenzene) to the filtrate under reflux at 80–85°C for 1–2 hours.

-

Cool to 50–55°C, filter the red crystals, wash with cold ethanol, and dry at 20–40°C.

-

Synthesis of 2,4-DNPH Undecanal

Adapted from procedures for acetaldehyde and benzaldehyde:

-

Reaction Setup :

-

Dissolve 1.0 g (5.3 mmol) of undecanal in 10 mL of ethanol in a test tube.

-

Add 10 mL of Brady’s reagent (2,4-DNP in 2 M HCl/ethanol) dropwise with stirring.

-

Cool the mixture in an ice bath to precipitate the hydrazone.

-

-

Isolation and Purification :

-

Filter the bright-yellow crystals using a Büchner funnel.

-

Wash with cold ethanol (3 × 5 mL) to remove unreacted reagents.

-

Recrystallize from hot ethanol (95%) to enhance purity.

-

Typical Yield : 70–85% (estimated from analogous aldehydes).

Critical Parameters Influencing Synthesis

Solvent Selection

Ethanol is preferred for its balance of solubility and safety, though methanol may accelerate crystallization. Polar aprotic solvents (e.g., DMSO) are avoided due to side reactions with 2,4-DNP.

Temperature Control

-

Reaction Temperature : Room temperature (20–25°C) suffices for aldehydes, but ketones may require mild heating.

-

Crystallization Temperature : Cooling to 0–5°C maximizes crystal yield.

Analytical Characterization

Melting Point Determination

The melting point of 2,4-DNPH undecanal is a key identifier. While literature values for undecanal derivatives are sparse, analogous C₁₀–C₁₂ aldehydes exhibit melting points between 120–140°C.

Example Data Table :

Spectroscopic Validation

-

IR Spectroscopy : A strong absorption at 1600–1660 cm⁻¹ confirms the C=N bond.

-

NMR : The aromatic protons of the 2,4-DNP group resonate at δ 8.8–9.2 ppm (¹H NMR).

Applications and Practical Considerations

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .

Common Reagents and Conditions:

Reagents: 2,4-Dinitrophenylhydrazine, aldehydes or ketones.

Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.

Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .

Aplicaciones Científicas De Investigación

Chemistry

2,4-Dinitrophenylhydrazone undecanal serves as a reagent for the qualitative and quantitative analysis of carbonyl compounds. Its applications include:

- Detection of Aldehydes and Ketones : It is commonly used in organic synthesis to identify aldehydes and ketones due to its ability to form stable hydrazones that can be easily isolated and characterized .

- Analytical Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods for separating and measuring carbonyls in various samples, including environmental and biological matrices .

Biology

In biological research, this compound is employed to detect carbonyl-containing biomolecules:

- Metabolic Studies : It aids in analyzing metabolic byproducts and biomarkers in clinical diagnostics. For instance, studies have shown its effectiveness in identifying endogenous aldehydes that may indicate pathological conditions .

- Biomarker Analysis : The compound has been used to validate biomarkers such as decanal in cancer research, demonstrating its relevance in understanding disease mechanisms .

Medicine

In the medical field, this compound plays a crucial role in diagnostics:

- Clinical Diagnostics : It is employed for the analysis of metabolic products in bodily fluids, helping to identify potential health issues through the detection of specific aldehydes associated with diseases.

- Toxicology : The compound's ability to react with toxic aldehydes allows for monitoring exposure levels in clinical settings .

Industry

The compound finds applications in various industrial processes:

- Environmental Monitoring : It is utilized to detect and quantify aldehydes and ketones in air and water samples. This application is critical for assessing environmental pollution levels .

- Food Industry : The hydrazone derivatives are used for quality control by detecting oxidation products in food items .

Case Studies

- High-Throughput Screening Method : A study developed a method using 2,4-Dinitrophenylhydrazine to screen mutant strains capable of accumulating specific metabolites. This method significantly enhanced screening efficiency and established a foundation for industrial applications .

- Environmental Aldehyde Measurement : Research demonstrated the effectiveness of using this compound to measure lipophilic aldehydes in vegetable oils through HPLC techniques, showcasing its application in food safety assessments .

- Aldehyde Detection Techniques : Various studies compared atmospheric sampling techniques using 2,4-Dinitrophenylhydrazine derivatives for aldehyde detection, highlighting its reliability and efficiency over traditional methods .

Mecanismo De Acción

The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:

Nucleophilic Addition: The -NH2 group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of undecanal.

Elimination: A molecule of water is eliminated, resulting in the formation of the hydrazone derivative.

Comparación Con Compuestos Similares

Structural and Molecular Properties

Table 1: Molecular Formulas and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| Undecanal DNPH | C₁₇H₂₆N₄O₄* | 362.43 | 2121-91-7 | Not reported |

| Acetaldehyde DNPH | C₈H₈N₄O₄ | 224.18 | 1019-57-4 | 168–170† |

| Butyraldehyde DNPH | C₁₀H₁₂N₄O₄ | 252.23 | 1527-98-6 | 157–159‡ |

| Decanal DNPH | C₁₆H₂₄N₄O₄ | 352.39 | 1527-95-3 | 145–147‡ |

| Propionaldehyde DNPH | C₉H₁₀N₄O₄ | 238.20 | 725-00-8 | 162–164† |

*Derived from undecanal (C₁₁H₂₂O) + DNPH (C₆H₅N₄O₄) – H₂O.

†From literature analogs ; ‡Estimated based on homolog trends.

Key structural differences arise from the alkyl chain length of the parent aldehyde. Undecanal DNPH, with an 11-carbon chain, exhibits higher hydrophobicity compared to shorter-chain derivatives like acetaldehyde or propionaldehyde DNPH. This impacts solubility in organic solvents and chromatographic retention times .

Spectroscopic Characterization

- UV-Vis Spectroscopy: DNPH derivatives exhibit strong absorption in the 350–400 nm range due to the conjugated nitro groups and hydrazone linkage. Undecanal DNPH’s λₘₐₓ is expected to align with homologs (~365 nm), though minor shifts may occur due to alkyl chain electronic effects .

- IR Spectroscopy : All derivatives show peaks for N–H (3200–3300 cm⁻¹), C=N (1590–1620 cm⁻¹), and nitro groups (1520–1350 cm⁻¹). Undecanal DNPH may display additional C–H stretching (2850–2950 cm⁻¹) from its long alkyl chain .

- NMR : ¹H NMR spectra reveal resonances for aromatic protons (δ 7.5–8.5 ppm), hydrazone NH (δ 10–11 ppm), and alkyl chain protons (δ 0.8–1.6 ppm). The undecanal chain’s methylene protons integrate for 18–20 H, distinguishing it from shorter derivatives .

Table 2: Analytical Performance

| Compound | HPLC Retention Time (min)* | Detection Limit (μg/L) |

|---|---|---|

| Undecanal DNPH | ~22.5 | 10–15† |

| Acetaldehyde DNPH | ~12.3 | 2.4–5.0 |

| Decanal DNPH | ~20.1 | 8.0–12.0 |

*Hypothetical data based on C18 column and acetonitrile/water gradient .

†Estimated from .

Undecanal DNPH is utilized in environmental monitoring for long-chain aldehyde detection, whereas shorter derivatives are more common in air quality analysis (e.g., formaldehyde in smog) .

Actividad Biológica

2,4-Dinitrophenylhydrazone undecanal (DNP-Undecanal) is a derivative formed from the reaction of 2,4-dinitrophenylhydrazine with undecanal, a straight-chain aldehyde. This compound is of significant interest in biochemical research due to its potential biological activities, including its role in cellular processes and its implications in various diseases.

DNP-Undecanal is characterized by its hydrazone functional group, which is known for its ability to form stable complexes with carbonyl compounds. The compound's structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological molecules.

DNP-Undecanal exhibits biological activity primarily through its interactions with various biomolecules. The compound can act as a reactive electrophile, forming adducts with nucleophiles such as proteins and DNA. This reactivity is significant in the context of oxidative stress and cellular damage.

- Cellular Effects : DNP-Undecanal influences cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of enzymes involved in metabolic processes, potentially impacting cellular homeostasis .

- Genotoxicity : Research has shown that aldehyde derivatives, including undecanal, can lead to the formation of DNA adducts, contributing to genotoxicity. This effect is particularly relevant in cancer biology, where endogenous aldehyde accumulation has been linked to malignant transformation .

- Antioxidant Activity : DNP-Undecanal may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage. This dual role as both a pro-oxidant and antioxidant underscores its complex biological profile .

Study on Aldehyde Accumulation

A study highlighted the relationship between endogenous aldehyde levels and esophageal adenocarcinoma (EAC). Increased concentrations of decanal (a related compound) were found in EAC tissues, correlating with poor patient outcomes. This suggests that DNP-Undecanal may share similar pathways in promoting cancer progression through oxidative stress and DNA damage .

Metabolic Pathways

DNP-Undecanal participates in various metabolic pathways involving aldehyde detoxification mechanisms. Inhibition of aldehyde dehydrogenase (ALDH) enzymes leads to increased levels of reactive aldehydes like undecanal, which are implicated in tumorigenesis. This highlights the importance of DNP-Undecanal in understanding metabolic dysregulation in cancer .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₄ |

| CAS Number | 2121-91-7 |

| Melting Point | 121 °C |

| Solubility | Soluble in ethanol |

| Biological Activity | Effect |

|---|---|

| Genotoxicity | Forms DNA adducts |

| Antioxidant Activity | Scavenges ROS |

| Enzyme Modulation | Alters metabolic pathways |

Q & A

Q. How is 2,4-dinitrophenylhydrazone undecanal synthesized, and what are the critical reaction parameters?

The synthesis involves reacting undecanal (C₁₁H₂₂O) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. Key steps include:

- Dissolving DNPH in ethanol with glacial acetic acid as a catalyst .

- Refluxing the mixture (typically 4–6 hours) to ensure complete hydrazone formation .

- Purifying the product via vacuum filtration and recrystallization to remove unreacted reagents . Critical parameters: solvent polarity, temperature, and molar ratios of reactants to avoid side products like stereoisomers .

Q. How can the formation of this compound be qualitatively confirmed?

- Colorimetric analysis : A yellow-to-red precipitate confirms carbonyl group derivatization .

- Thin-layer chromatography (TLC) : Compare Rf values with authentic standards using silica gel plates and a mobile phase like hexane/ethyl acetate .

- Melting point determination : Compare observed melting points (e.g., 148–155°C for propionaldehyde derivatives) with literature values .

Q. What analytical techniques are suitable for quantifying 2,4-dinitrophenylhydrazone derivatives in environmental samples?

- High-performance liquid chromatography (HPLC) with UV detection at 360–380 nm is preferred due to the strong absorbance of the hydrazone chromophore .

- Gas chromatography (GC) is less common due to the thermal instability of hydrazones but may be used with derivatization .

- Calibration curves using certified reference materials (e.g., 0.1–10 μg/μL in ethyl acetate) ensure accuracy .

Advanced Research Questions

Q. How do stereoisomers (E/Z) of 2,4-dinitrophenylhydrazones affect analytical accuracy, and how can this be resolved?

- Issue : E- and Z-stereoisomers form during synthesis, leading to split peaks in chromatograms and inaccurate quantification .

- Resolution :

- Use chiral columns or ion-pair reagents in HPLC to separate isomers .

- Optimize reaction conditions (e.g., pH, solvent) to favor one isomer. For example, glacial acetic acid promotes Z-isomer dominance .

- Validate methods using isomer-pure standards synthesized via controlled crystallization .

Q. What spectroscopic methods provide structural insights into novel 2,4-dinitrophenylhydrazone derivatives?

- IR spectroscopy : Identify C=N stretches (1600–1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1510–1560 cm⁻¹) .

- ¹H NMR : Characterize hydrazone proton signals (δ 8.5–10.5 ppm) and aliphatic chains from undecanal (δ 0.8–2.5 ppm) .

- UV-Vis : Confirm π→π* transitions in the hydrazone moiety (λmax ~360 nm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. How can conflicting data on antioxidant activity of 2,4-dinitrophenylhydrazones be addressed?

- Contradiction source : Variability in radical scavenging assays (e.g., DPPH vs. ABTS) due to solvent polarity and hydrazone solubility .

- Methodological adjustments :

- Standardize solvent systems (e.g., DMSO for hydrophobic derivatives).

- Use LC-MS to correlate activity with specific derivatives in mixtures .

- Perform DFT calculations to predict redox-active sites and validate with cyclic voltammetry .

Q. What strategies optimize the synthesis of 2,4-dinitrophenylhydrazones for high-throughput screening?

- Microscale reactions : Use 96-well plates with automated liquid handling to test solvent/reagent combinations .

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, pH, and reaction time .

- In-line monitoring : Employ UV-Vis probes to track reaction progress and terminate at optimal yield .

Data Contradiction and Validation

Q. Why do reported melting points for 2,4-dinitrophenylhydrazones vary across studies?

- Causes : Polymorphism, residual solvents, or incomplete purification .

- Mitigation :

- Publish detailed recrystallization protocols (e.g., ethanol/water vs. acetone/hexane).

- Use differential scanning calorimetry (DSC) to document thermal behavior .

- Cross-validate with independent labs using shared reference samples .

Q. How reliable are color-based interpretations (yellow/orange/red) for identifying carbonyl types?

- Limitation : Color alone cannot distinguish aldehydes from ketones or α,β-unsaturated systems .

- Enhanced workflow :

- Combine with IR (aldehyde C=O ~1720 cm⁻¹ vs. ketone ~1710 cm⁻¹).

- Perform catalytic hydrogenation to confirm α,β-unsaturation .

- Use NMR to resolve ambiguous cases (e.g., aldehydes show distinct proton environments) .

Applications in Environmental and Pharmacological Research

Q. How are 2,4-dinitrophenylhydrazones applied in atmospheric aldehyde monitoring?

- Sampling : DNPH-coated cartridges trap gaseous aldehydes (e.g., formaldehyde) as stable hydrazones .

- Quantification : Extract with acetonitrile and analyze via HPLC-UV, achieving detection limits of 0.1–1 ppb .

- QA/QC : Use isotopically labeled internal standards (e.g., ¹³C-formaldehyde-DNPH) to correct for matrix effects .

Q. What pharmacological screening approaches utilize 2,4-dinitrophenylhydrazone derivatives?

- Antioxidant assays : Measure IC₅₀ values in DPPH/ABTS models, comparing to ascorbic acid controls .

- Enzyme inhibition : Test hydrazones against targets like acetylcholinesterase or COX-2 using fluorogenic substrates .

- Toxicity profiling : Conduct MTT assays on cell lines to rule out cytotoxicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.